![molecular formula C16H24O5 B14623178 Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate CAS No. 58689-32-0](/img/structure/B14623178.png)
Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is a chemical compound known for its unique bicyclic structure. This compound is derived from the reaction of furan and maleic anhydride, forming a bicyclic anhydride which is then esterified with butanol. It is used in various chemical syntheses and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate typically involves a two-step process:
Diels-Alder Reaction: Furan reacts with maleic anhydride at room temperature to form 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.
Esterification: The anhydride is then esterified with butanol in the presence of a catalyst such as sulfuric acid, often under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The Diels-Alder reaction is conducted in large reactors, and the esterification process is optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid.
Reduction: Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarbinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate involves its interaction with various molecular targets. The compound can undergo hydrolysis to release active intermediates that interact with biological pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: Similar structure but with methyl ester groups.
Diisoamyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: Similar structure but with isoamyl ester groups.
Exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: The anhydride form of the compound.
Uniqueness
Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is unique due to its specific ester groups, which impart distinct chemical properties and reactivity. Its dibutyl ester groups make it more hydrophobic compared to its dimethyl or diisoamyl counterparts, affecting its solubility and interaction with other molecules.
Propiedades
Número CAS |
58689-32-0 |
|---|---|
Fórmula molecular |
C16H24O5 |
Peso molecular |
296.36 g/mol |
Nombre IUPAC |
dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C16H24O5/c1-3-5-9-19-15(17)13-11-7-8-12(21-11)14(13)16(18)20-10-6-4-2/h7-8,11-14H,3-6,9-10H2,1-2H3 |
Clave InChI |
OVEHQDXQZFWNBV-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1C2C=CC(C1C(=O)OCCCC)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


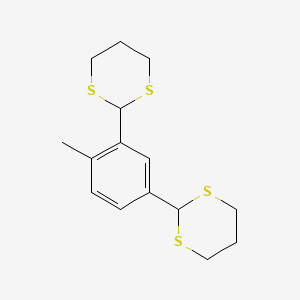

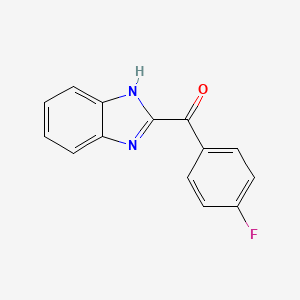
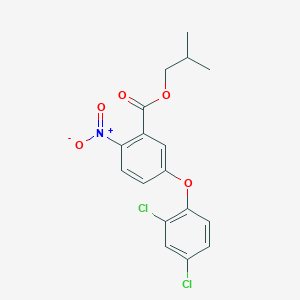
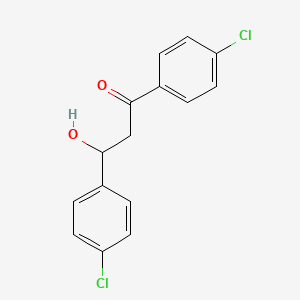

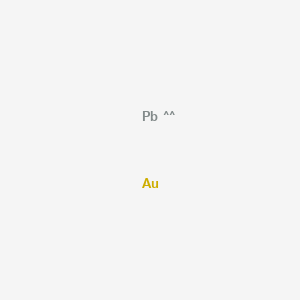

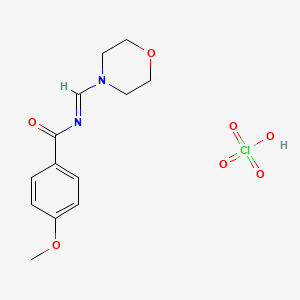
![8a-Ethenyl-4-hydroxy-3,5-dimethylideneoctahydro-2h-furo[3,2-g]isochromene-2,6(3h)-dione](/img/structure/B14623157.png)


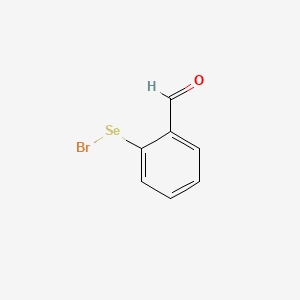
![Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14623173.png)
